![molecular formula C7H7N5 B3323810 2-(1-Methyltetrazol-5-yl)pyridine CAS No. 171018-16-9](/img/structure/B3323810.png)
2-(1-Methyltetrazol-5-yl)pyridine
Overview
Description
2-(1-Methyltetrazol-5-yl)pyridine is an organic compound . It has been used to investigate torezolid-based antibacterial agents . The compound has a molecular weight of 161.16 g/mol.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .Molecular Structure Analysis
The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Scientific Research Applications
Anticancer Applications
Pyridine-containing compounds, including “2-(1-Methyltetrazol-5-yl)pyridine”, have shown significant potential in medicinal applications, particularly as anticancer agents . They have been found to exhibit cytotoxic properties against tumor cells . This has led to an increased interest among researchers in synthesizing a variety of pyridine derivatives .
Antiviral Applications
The pyridine scaffold, which is a part of “2-(1-Methyltetrazol-5-yl)pyridine”, has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .
Anticholinesterase Activities
Pyridine-containing compounds have also been found to exhibit anticholinesterase activities . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diseases that involve the cholinergic system, such as Alzheimer’s disease .
Antimalarial Applications
The pyridine scaffold has been found to have antimalarial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the development of new antimalarial drugs .
Antimicrobial Applications
Pyridine-containing compounds have been found to exhibit antimicrobial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
The pyridine scaffold has been found to have antidiabetic properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diabetes .
Use in Synthesis of Ruthenium Complexes
“2-(1-Methyltetrazol-5-yl)pyridine” has been used in the synthesis of new p-cymene Ru(II) complexes . These complexes have been tested on human ovarian cancer cell lines and have shown anticancer activity .
Materials Science Applications
“2-(1-Methyltetrazol-5-yl)pyridine” is an organic compound that belongs to the class of pyridines. As such, it may have potential applications in materials science.
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the synthesis of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Additionally, pyrazole-bearing compounds, which include 2-(1-Methyltetrazol-5-yl)pyridine, have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the compound can form complexes with metals such as ruthenium (ru ii), which have been shown to exhibit anticancer properties .
Biochemical Pathways
Given its potential inhibitory effects on cdk2, it may influence cell cycle regulation pathways .
Result of Action
Complexes of this compound with ru(ii) have shown anticancer activity against human ovarian cancer cell lines .
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRVZCEKCBURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyltetrazol-5-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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